1-(6-Methoxypyridin-3-YL)piperazine
Overview
Description
1-(6-Methoxypyridin-3-YL)piperazine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a methoxypyridine ring attached to a piperazine moiety. This compound is often utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its ability to interact with various biological targets .
Scientific Research Applications
1-(6-Methoxypyridin-3-YL)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to bind to various biological targets.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-3-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process may include steps such as reductive amination, Buchwald-Hartwig amination, and aromatic nucleophilic substitution to introduce the piperazine moiety into the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-3-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Selectfluor to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the piperazine ring.
Substitution: Aromatic nucleophilic substitution reactions are common, where the methoxypyridine ring can be substituted with different groups.
Common Reagents and Conditions
Oxidation: Selectfluor, acetonitrile, toluene, and sodium thiosulfate are commonly used.
Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperazine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
1-(6-Methoxypyridin-3-YL)piperazine is unique due to its methoxypyridine ring, which provides distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOFYASWRIOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597565 | |
Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158399-76-9 | |
Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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